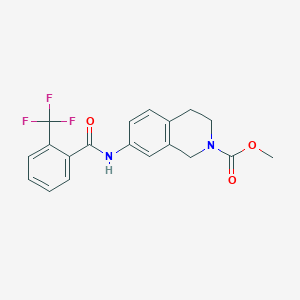

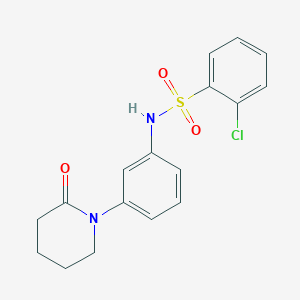

methyl 7-(2-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The trifluoromethyl group (-CF3) is a key component of this compound . The trifluoromethyl group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, trifluoromethyl group-containing compounds are known to exhibit numerous pharmacological activities .Scientific Research Applications

Synthesis and Characterization

A variety of research has been conducted on the synthesis and characterization of compounds related to methyl 7-(2-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, exploring their chemical properties and potential as intermediates in pharmaceutical synthesis. For instance, studies have developed methods for direct carbonylation of aminoquinoline benzamides, which is a crucial step in synthesizing complex molecules for pharmaceutical applications (Grigorjeva & Daugulis, 2014). Additionally, the synthesis of quinoline derivatives through aminomethylation/hydrogenolysis offers a novel approach to introducing methyl groups at specific positions, which is significant for the structural diversification of pharmaceuticals (Melzer, Felber, & Bracher, 2018).

Biological Activity

Research into the cytotoxic activity of isoquinoline derivatives has shown promising results, with certain compounds exhibiting substantial growth delays in in vivo tumor models. This indicates the potential of such compounds in cancer treatment research (Bu et al., 2001). Furthermore, the modification of methyl 2-aminothiophene-3-carboxylates with trifluoromethyl-containing heterocycles has been studied for their effects on neuronal NMDA receptors, highlighting the relevance of these compounds in neuropharmacology (Sokolov et al., 2018).

Spectroscopic Applications

Compounds similar to methyl 7-(2-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate have been explored for their spectral properties, particularly in the context of fluorescent markers for biomedical applications. The study of the spectral properties of new 7H-benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones and their potential as light shifters demonstrates the versatility of isoquinoline derivatives in developing advanced imaging and diagnostic tools (Galunov et al., 2003).

Future Directions

Trifluoromethyl group-containing compounds have been the focus of significant research over the past 20 years, particularly in the development of new drugs . It’s likely that research into compounds like “methyl 7-(2-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” will continue to be a significant area of interest.

properties

IUPAC Name |

methyl 7-[[2-(trifluoromethyl)benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O3/c1-27-18(26)24-9-8-12-6-7-14(10-13(12)11-24)23-17(25)15-4-2-3-5-16(15)19(20,21)22/h2-7,10H,8-9,11H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRURIOVNWNIHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-(2-(trifluoromethyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

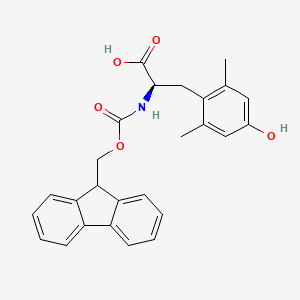

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2568809.png)

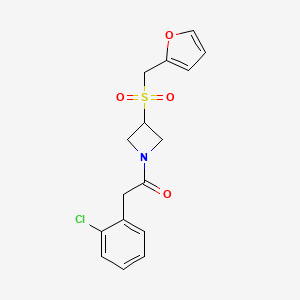

![4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2568811.png)

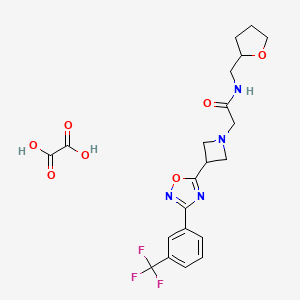

![3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylpropanamide](/img/structure/B2568828.png)

![(3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/no-structure.png)